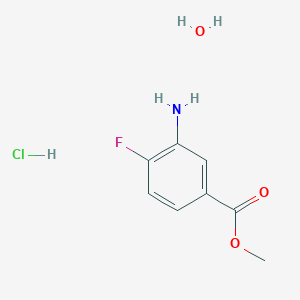

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate is a chemical compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.61 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate typically involves the esterification of 3-amino-4-fluorobenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

Example Reaction:

Acylation

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form N-acylated derivatives.

Conditions:

Product:

N-Acetyl-3-amino-4-fluorobenzoate methyl ester

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution reactions, with regioselectivity dictated by the –NH₂ (activating, ortho/para-directing) and –F (deactivating, meta-directing) groups.

Example Reaction:

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group (–NO₂) at the meta position relative to the fluorine atom.

Conditions:

Product:

Methyl 3-amino-4-fluoro-5-nitrobenzoate hydrochloride hydrate

Reduction of the Aromatic Ring

Catalytic hydrogenation reduces the aromatic ring to a cyclohexane derivative under high-pressure H₂.

Conditions:

Product:

Methyl 3-amino-4-fluorocyclohexanecarboxylate hydrochloride hydrate

Oxidation of the Amino Group

The amino group is oxidized to a nitro group (–NO₂) using strong oxidizing agents.

Conditions:

Product:

Methyl 3-nitro-4-fluorobenzoate

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 3-amino-4-fluorobenzoic acid.

Conditions:

Product:

3-Amino-4-fluorobenzoic acid

Salt Displacement and Neutralization

The hydrochloride salt can undergo neutralization with bases to regenerate the free amine.

Example Reaction:

Neutralization with NaOH

this compound reacts with aqueous NaOH to form the free base.

Conditions:

Product:

Methyl 3-amino-4-fluorobenzoate (free base)

Reaction Data Table

Key Mechanistic Insights

-

Directing Effects: The –NH₂ group dominates regioselectivity in electrophilic substitution, favoring positions ortho/para to itself, while –F directs meta substitution.

-

Salt Stability: The hydrochloride hydrate form enhances solubility in polar solvents (e.g., water, methanol) but requires neutralization for reactions involving the free amine.

-

Steric Effects: Steric hindrance from the ester group limits substitution at the 2-position of the ring.

科学的研究の応用

Scientific Research Applications

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate has several notable applications across different scientific domains:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that exhibit unique chemical properties and biological activities. For example, it can be transformed into perfluoroalkylated indoles, which are significant in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Cancer Research : It has been investigated for its role in developing small molecule degraders targeting specific proteins involved in cancer progression. For instance, studies have shown that derivatives based on this compound can effectively degrade coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in various cancers .

- Hedgehog Signaling Pathway : Compounds derived from methyl 3-amino-4-fluorobenzoate have been designed as inhibitors of the hedgehog signaling pathway, which is crucial for cancer treatment strategies .

Biological Studies

The compound is also used in biological research to study enzyme interactions and metabolic pathways. Its structure allows it to bind to specific molecular targets, influencing their activity and providing insights into biochemical processes.

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound:

作用機序

The mechanism of action of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

類似化合物との比較

Similar Compounds

- Methyl 3-amino-4-hydroxybenzoate

- Methyl 3-amino-4-chlorobenzoate

- Methyl 3-amino-4-bromobenzoate

Uniqueness

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs .

生物活性

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate, with the chemical formula C8H9ClFNO2, is a derivative of benzoic acid that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound exhibits properties that may influence various enzymatic and receptor-mediated pathways, making it a candidate for further investigation in drug development and therapeutic applications.

This compound is characterized by the following structural features:

- Amino Group : Positioned at the meta position (3) of the benzene ring, which can participate in nucleophilic reactions.

- Fluorine Atom : Located at the para position (4), enhancing lipophilicity and possibly influencing binding interactions with biological targets.

- Hydrochloride Form : The presence of hydrochloride enhances solubility in aqueous environments, facilitating biological assays.

The biological activity of methyl 3-amino-4-fluorobenzoate is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. The fluorine atom may enhance the compound's stability and bioavailability, while the amino group can facilitate hydrogen bonding with target proteins .

Antimicrobial Properties

Research indicates that compounds similar to methyl 3-amino-4-fluorobenzoate exhibit significant antimicrobial activity. For instance, studies have shown that structurally related compounds can inhibit quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa, reducing biofilm formation and virulence factors .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, it may inhibit enzymes involved in bacterial DNA replication or metabolism, thereby exerting antibacterial effects. The specific interactions with target enzymes remain an area for further study, but initial findings suggest promising inhibitory activity against certain bacterial strains .

Case Studies and Research Findings

- Study on Quorum Sensing Inhibition :

- Enzyme Interaction Studies :

Comparative Analysis

The following table summarizes key comparisons between methyl 3-amino-4-fluorobenzoate and other related compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 3-amino-4-fluorobenzoate | Amino at 3, Fluoro at 4 | Antimicrobial, Enzyme Inhibition | TBD |

| Methyl 4-amino-3-fluorobenzoate | Amino at 4, Fluoro at 3 | Moderate Antimicrobial | TBD |

| Methyl 2-amino-5-bromo-4-fluorobenzoate | Amino at 2, Bromo at 5 | Enzyme Interaction | TBD |

特性

IUPAC Name |

methyl 3-amino-4-fluorobenzoate;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH.H2O/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h2-4H,10H2,1H3;1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTSIDRQQIOLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)N.O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。